![molecular formula C7H10O3 B14256275 7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid CAS No. 273917-42-3](/img/structure/B14256275.png)
7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[410]heptane-1-carboxylic Acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]heptane-1-carboxylic Acid typically involves the epoxidation of cyclohexene followed by carboxylation. One common method is the reaction of cyclohexene with a peracid, such as m-chloroperbenzoic acid, to form the epoxide. This is followed by a carboxylation reaction using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Oxabicyclo[4.1.0]heptane-1-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to open the oxirane ring.
Major Products: The major products formed from these reactions include diols, ketones, aldehydes, and various substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[4.1.0]heptane-1-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-1-carboxylic Acid involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Cyclohexene oxide: Similar in structure but lacks the carboxylic acid group.
1,2-Epoxycyclohexane: Another epoxide derivative of cyclohexane.
7-Oxabicyclo[2.2.1]heptane: A related bicyclic compound with different ring fusion.
This comprehensive overview highlights the significance of 7-Oxabicyclo[4.1.0]heptane-1-carboxylic Acid in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and application.
Eigenschaften
IUPAC Name |
7-oxabicyclo[4.1.0]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(9)7-4-2-1-3-5(7)10-7/h5H,1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDYTLFJZZPJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391087 |
Source


|
| Record name | 7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273917-42-3 |
Source


|
| Record name | 7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
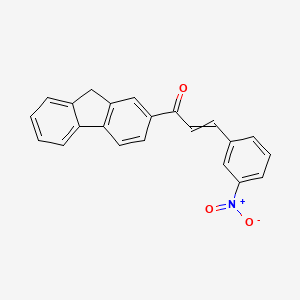

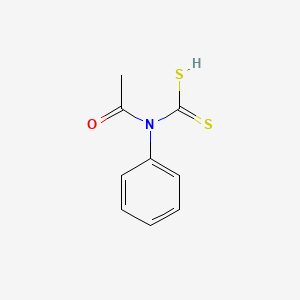

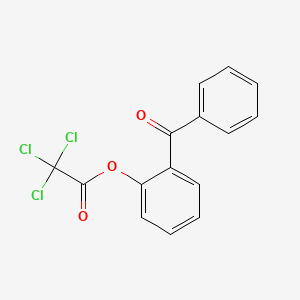
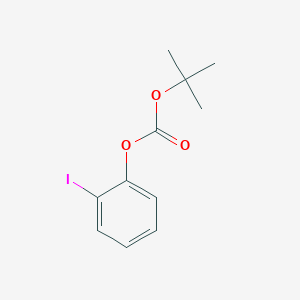


![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
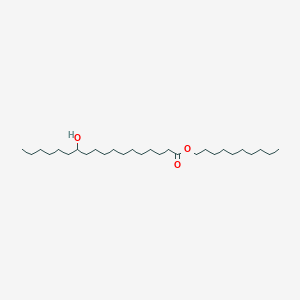


![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
